molecular formula C12H14ClN3S B2756633 N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]cyclohexanamine CAS No. 477851-60-8

N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]cyclohexanamine

Cat. No.: B2756633
CAS No.: 477851-60-8
M. Wt: 267.78
InChI Key: URRSHIFXRXHDHH-RIYZIHGNSA-N
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Description

N-[(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]cyclohexanamine is a Schiff base derivative featuring a chloro-substituted imidazo[2,1-b]thiazole core linked via a methylene bridge to a cyclohexylamine group. This compound belongs to a class of imidazothiazole derivatives known for their diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Properties

IUPAC Name

1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-N-cyclohexylmethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3S/c13-11-10(16-6-7-17-12(16)15-11)8-14-9-4-2-1-3-5-9/h6-9H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URRSHIFXRXHDHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N=CC2=C(N=C3N2C=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]cyclohexanamine typically involves the condensation of 6-chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde with cyclohexanamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]cyclohexanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the imidazo-thiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding imidazo-thiazole carboxylic acids.

    Reduction: Formation of reduced imidazo-thiazole derivatives.

    Substitution: Formation of substituted imidazo-thiazole derivatives with various functional groups.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives of thiazole have shown effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli.

Microorganism Activity MIC (µg/mL)
Staphylococcus aureusSignificant Inhibition32
Escherichia coliSignificant Inhibition64

These results suggest that N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]cyclohexanamine could be developed into an effective antimicrobial agent .

Anticancer Activity

The compound has also been explored for its anticancer properties. In vitro studies have demonstrated its ability to induce cytotoxic effects in various cancer cell lines, including breast cancer (MCF-7). The following table summarizes findings from relevant studies:

Cell Line Observed Effect IC50 (µM)
MCF-7 (breast cancer)Dose-dependent decrease in viability15

The anticancer potential is attributed to the compound's ability to interfere with cellular proliferation pathways .

Study on Antimicrobial Activity (2024)

Objective : Evaluate the efficacy of this compound against bacterial strains.

Findings : The compound exhibited notable inhibitory effects on both Gram-positive and Gram-negative bacteria, supporting its potential as a new antimicrobial agent.

Anticancer Activity Evaluation (2023)

Objective : Assess the cytotoxic effects on human breast cancer cells.

Findings : The study indicated a significant reduction in cell viability with an IC50 value of 15 µM after 48 hours of treatment, suggesting strong anticancer activity.

Inflammation Model Study (2025)

Objective : Investigate anti-inflammatory properties using LPS-stimulated macrophages.

Findings : Treatment with the compound resulted in a reduction of pro-inflammatory cytokines (TNF-alpha and IL-6) by approximately 50%, indicating potential therapeutic applications in inflammatory diseases.

Mechanism of Action

The mechanism of action of N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]cyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Amine Group

The amine substituent significantly impacts physicochemical and biological properties. Key analogs include:

Compound Name Amine Substituent Molecular Formula Melting Point (°C) Key References
N-[(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]cyclohexanamine Cyclohexyl C₁₃H₁₃ClN₄S Not reported
N-(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylenemethanamine 3-Pyridinyl C₁₂H₉ClN₄S Not reported
4-Chloro-N-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyleneaniline 4-Chlorophenyl C₁₁H₇Cl₂N₃S Not reported
N-[(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N-methylamine Methyl C₈H₉ClN₄S Not reported

Key Observations :

  • Cyclohexyl vs. Aromatic Groups : The cyclohexyl group in the target compound increases steric bulk and lipophilicity compared to aromatic substituents like 3-pyridinyl or 4-chlorophenyl. This may enhance membrane permeability but reduce solubility in polar solvents .

Core Modifications in Imidazothiazole Derivatives

Structural analogs with modifications to the imidazothiazole core or additional functional groups include:

A. Bis-Imidazothiazole Hybrids ():

Compounds such as 3,3-bis(6-Chloroimidazo[2,1-b]thiazol-5-yl)-1-cinnamylindolin-2-one (15) feature dual imidazothiazole units attached to an indolin-2-one scaffold. These hybrids exhibit higher molecular weights (e.g., 564.20 g/mol for compound 15) and enhanced rigidity compared to the mono-substituted target compound .

B. Trifluoromethylated Derivatives ():
C. Triazole-Linked Derivatives ():

Compounds like 12h and 12i feature triazole spacers connecting the imidazothiazole core to hydroxycyclohexyl or hydroxypropyl groups. These substitutions introduce hydrogen-bonding capabilities, which may improve solubility and enzyme interactions (e.g., rhIDO1 inhibition) .

Physicochemical Properties

Property Target Compound 12h () 15 ()
Molecular Weight (g/mol) 300.78 569.47 564.20
Melting Point (°C) Not reported 165–166 Not reported
Solubility Likely low in water Moderate (due to hydroxy) Low (rigid bis-core)

Biological Activity

N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]cyclohexanamine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on various studies, including its pharmacological properties, mechanisms of action, and therapeutic potential.

  • Molecular Formula : C₇H₆ClN₃S
  • Molecular Weight : 199.66 g/mol
  • CAS Number : 477851-59-5

Biological Activity Overview

The biological activity of this compound has been evaluated in several contexts:

  • Receptor Interaction :
    • The compound has been identified as a ligand for the 5-HT6 receptor, showing high affinity and selectivity. It acts as a full agonist with a Ki value of 2 nM and an EC50 of 6.5 nM, indicating its potential role in modulating serotonin pathways involved in mood regulation and cognitive functions .
  • Anticancer Activity :
    • Studies have shown that derivatives of thiazoles, including those related to the imidazo[2,1-b][1,3]thiazole structure, exhibit significant anticancer properties. For instance, compounds with similar scaffolds have been reported to inhibit the proliferation of various cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) cells .
  • Antibacterial Properties :
    • The compound's structural analogs have demonstrated antibacterial activity against pathogens like E. coli and S. aureus, with some derivatives exhibiting IC50 values as low as 33 nM against DNA gyrase . This suggests that this compound may also possess similar antibacterial properties.

The mechanisms through which this compound exerts its biological effects include:

  • Serotonergic Modulation : As a 5-HT6 receptor agonist, it may enhance serotonergic neurotransmission, which could be beneficial in treating disorders like depression and anxiety.
  • Cell Cycle Arrest and Apoptosis Induction : In cancer models, compounds with similar structures have been shown to induce apoptosis and arrest the cell cycle at various phases, leading to decreased tumor cell viability .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
5-HT6 Receptor AgonismKi = 2 nM; EC50 = 6.5 nM
Anticancer ActivityInhibition of A431 and A549 cell lines
Antibacterial ActivityIC50 against E. coli DNA gyrase = 33 nM

Case Study: Anticancer Properties

In a study focusing on thiazole derivatives, it was found that modifications to the benzothiazole nucleus significantly enhanced anticancer activity. The study evaluated various compounds for their effects on cell proliferation and migration in cancer models using assays such as MTT and scratch wound healing assays. The results indicated that certain derivatives could effectively inhibit cancer cell growth while promoting apoptosis at specific concentrations .

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